![molecular formula C16H13N3O4 B5789113 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5789113.png)
3-(4-methoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole, commonly known as MMNO, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its diverse range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of MMNO is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways within cells. MMNO has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MMNO has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MMNO has also been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, MMNO has been shown to possess antiviral activity against viruses such as herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
MMNO has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its diverse range of biological activities makes it a promising candidate for drug development. However, there are also some limitations to its use. MMNO is known to be unstable in the presence of light and moisture, which can make it difficult to handle in laboratory settings.
Future Directions
There are several potential future directions for research on MMNO. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. MMNO has been shown to possess neuroprotective properties, and further research may reveal its potential as a therapeutic agent for these conditions. Additionally, MMNO may have potential as an antiviral agent for the treatment of viral infections such as hepatitis C and influenza. Further research is needed to fully understand the potential of MMNO in these areas.
Synthesis Methods
MMNO can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-methyl-3-nitrobenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-methoxybenzohydrazide with 4-methyl-3-nitrobenzoic acid in the presence of thionyl chloride and triethylamine.
Scientific Research Applications
MMNO has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, antitumor, and antiviral properties. MMNO has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-4-12(9-14(10)19(20)21)16-17-15(18-23-16)11-5-7-13(22-2)8-6-11/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPFTPVYOFEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazole |
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